REACTION_CXSMILES
|
[CH2:1]=O.[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.[F:13][C:14]1[C:19]([F:20])=[CH:18][C:17]([F:21])=[CH:16][C:15]=1[OH:22].[C:23](=[O:26])([O-])[O-].[K+].[K+].CI>O1CCCC1.[Cl-].[Na+].O>[F:13][C:14]1[C:15]([O:22][CH3:1])=[C:16]([C:17]([F:21])=[CH:18][C:19]=1[F:20])[CH:23]=[O:26] |f:1.2.3,6.7.8,11.12.13|
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Name
|
|
Quantity
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0.96 g
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Type
|
reactant
|
Smiles
|
C=O
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Name
|
|
Quantity
|
0.505 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
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Name
|
|
Quantity
|
0.75 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.524 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1F)F)O
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Name
|
|
Quantity
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0.55 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
0.175 mL
|
Type
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reactant
|
Smiles
|
CI
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
brine
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Type
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CUSTOM
|
Details
|
the mixture was stirred under nitrogen for 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the reaction mixture was stirred
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Type
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TEMPERATURE
|
Details
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at reflux for 16 hours
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Duration
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16 h
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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ADDITION
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Details
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the filtrate was diluted with an aqueous solution of hydrochloric acid (2.0 M, 15.0 mL)
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Type
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EXTRACTION
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Details
|
The product was extracted with tert-butyl methyl ether (20.0 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dimethylformamide (5.0 mL)
|
Type
|
ADDITION
|
Details
|
were added to the mixture, which
|
Type
|
STIRRING
|
Details
|
was stirred at 50° C. under nitrogen for 3 hours
|
Duration
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3 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 72 hours
|
Duration
|
72 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with tert-butyl methyl ether (20.0 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The title compound was purified
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=O)C(=CC1F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.000432 mol | |
AMOUNT: MASS | 0.08 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 160% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |